molecular formula C20H14N4O4 B3205753 2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one CAS No. 1040657-55-3

2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one

Cat. No. B3205753
CAS RN: 1040657-55-3
M. Wt: 374.3 g/mol
InChI Key: IXFGKRRXISLGNZ-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups including a benzo[d][1,3]dioxole, an oxadiazole, and a pyridazine ring. The benzo[d][1,3]dioxole group is a common motif in many natural products and pharmaceuticals . The oxadiazole and pyridazine rings are heterocyclic compounds that often exhibit interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of the atoms and the shape of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole and pyridazine rings. These heterocycles can participate in a variety of chemical reactions. For example, oxadiazoles can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxole group could increase its lipophilicity, which might influence its solubility and stability .

Scientific Research Applications

COX Inhibitors and Cytotoxic Agents

Benzodioxole derivatives, such as the compound , have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds have shown potent activity against both COX1 and COX2 enzymes . They have also demonstrated cytotoxic activity against the HeLa Cervical cancer cell line .

Anti-inflammatory Drugs

The compound’s structure suggests it may have potential as a non-steroidal anti-inflammatory drug (NSAID). NSAIDs are used globally for various therapeutic purposes due to their wide pharmacological effects, including analgesic, anti-inflammatory, and antipyretic effects .

Anticancer Evaluation

Some benzodioxole derivatives have shown good selectivity between cancer cells and normal cells, suggesting potential applications in anticancer treatments .

Antibacterial Activity

Benzodioxole derivatives have also been synthesized and tested for their antibacterial activity . The results of these tests could provide insights into the potential antibacterial applications of the compound .

Amide Chalcone Synthesis

The compound’s structure suggests it could be used in the synthesis of amide chalcones . Chalcones are a class of polyphenolic compounds that possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .

Quinoline Derivatives

The compound’s structure also suggests potential applications in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of biological activity, depending on the nature and position of the substituents. They have been reported to have antimalarial, antitumor, antibacterial, and anti-oxidant properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, it might interact with a specific protein or enzyme in the body .

properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c25-19-9-7-15(13-4-2-1-3-5-13)22-24(19)11-18-21-20(23-28-18)14-6-8-16-17(10-14)27-12-26-16/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFGKRRXISLGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one
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2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one

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